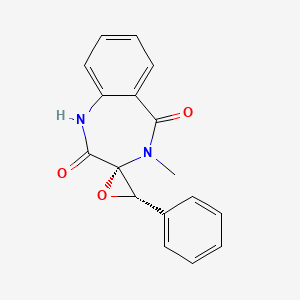

(-)-Cyclopenin

Description

Propriétés

IUPAC Name |

(3R,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLKWZASYUZSBL-WMLDXEAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@]13[C@@H](O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of (-)-Cyclopenin from Penicillium cyclopium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by the fungus Penicillium cyclopium, has been a subject of scientific interest since its discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the fermentation and extraction protocols, summarizes the quantitative spectroscopic data for its characterization, and illustrates the key experimental and biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a naturally occurring benzodiazepine alkaloid first isolated from the filamentous fungus Penicillium cyclopium. As a member of the cyclopeptine (B22554) group of mycotoxins, it shares a common biosynthetic origin with related compounds such as cyclopenol. The unique chemical structure and biological activity of this compound have prompted further investigation into its biosynthesis and potential applications.

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Penicillium cyclopium. While specific fermentation parameters can be optimized to enhance yield, a general protocol is outlined below.

Culture Conditions

Penicillium cyclopium can be cultured on various media, with potato dextrose broth being a common choice. For larger scale production, a modified ISP2 medium (containing glucose, yeast extract, and mannitol) at a pH of 7.2 is effective.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value |

| Fungus | Penicillium cyclopium |

| Medium | Modified ISP2 Broth |

| Temperature | 25 °C |

| Culture Type | Static or Shaken |

| Incubation Time | 17 - 30 days |

Inoculation and Fermentation

A spore suspension of P. cyclopium is used to inoculate the sterile fermentation medium. The culture is then incubated under controlled conditions to allow for fungal growth and the production of secondary metabolites, including this compound.

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification. A typical workflow is presented below.

Experimental Protocol: Isolation of this compound

-

Harvesting: After the incubation period, the fungal biomass is separated from the culture broth by filtration. Both the biomass and the broth are processed for extraction.

-

Extraction: The culture broth is treated with an adsorbent resin (e.g., HP20) and subsequently extracted with methanol. The fungal biomass is also extracted with methanol. The extracts are then combined and concentrated under vacuum.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with hexane, dichloromethane (B109758), and ethyl acetate (B1210297). The fractions are monitored for the presence of cyclopenin (B1669418), which is typically found in the dichloromethane and ethyl acetate fractions.

-

Column Chromatography: The bioactive fractions are subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with benzene (B151609) and gradually increasing the polarity, is used to separate the different metabolites. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing cyclopenin are further purified by preparative HPLC. A C18 column with a gradient of acetonitrile (B52724) in water is a common choice for the final purification step.

Structural Elucidation and Data Presentation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| Data not available in search results |

Table 5: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium cyclopium.

Caption: Experimental workflow for this compound isolation.

Biosynthetic Pathway

The biosynthesis of this compound in Penicillium cyclopium proceeds through a series of enzymatic reactions, starting from the precursors L-phenylalanine, anthranilate, and S-adenosyl-L-methionine.[1]

Caption: Biosynthetic pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound from Penicillium cyclopium. The outlined experimental protocols and spectroscopic data serve as a foundational resource for researchers engaged in the study of this and other fungal benzodiazepine alkaloids. The provided visualizations of the experimental workflow and biosynthetic pathway offer a clear and concise summary of the key processes involved. Further research to fully elucidate the spectroscopic details and optimize production yields will continue to be of significant value to the scientific community.

References

The Enigmatic Presence of (-)-Cyclopenin in Fungal Endophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid mycotoxin, has been a subject of scientific curiosity due to its unique chemical structure and biological activities. Produced by various fungal species, particularly within the Penicillium genus, its natural occurrence in endophytic fungi presents a compelling area of research for novel drug discovery and understanding of fungal-host interactions. This technical guide provides an in-depth overview of the natural occurrence of this compound in fungal endophytes, its biosynthetic pathway, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel secondary metabolites. These bioactive compounds are believed to play a role in the host plant's defense mechanisms and ecological adaptation. Among the diverse chemical classes of compounds produced by endophytes, benzodiazepine alkaloids have garnered significant attention. This compound, a prominent member of this class, has been reported in several Penicillium species, including Penicillium cyclopium and Penicillium aurantiogriseum.[1] This guide delves into the technical aspects of studying the natural occurrence of this intriguing molecule in the context of fungal endophytism.

Natural Occurrence and Quantitative Data

While this compound has been identified in several endophytic Penicillium species, comprehensive quantitative data on its production levels remain relatively sparse in the scientific literature. The yield of secondary metabolites from endophytic fungi can be highly variable, influenced by factors such as the host plant, geographical location, and culture conditions.

One notable study on a marine-derived endophytic fungus, Penicillium commune G2M, reported the isolation of a variety of secondary metabolites, although specific yields for this compound were not provided.[2] Research on Penicillium citrinum TDPEF34, an endophyte from the Date Palm tree root, led to the isolation of cyclopenin (B1669418) and its analogues, with a total extract yield of 20.9 g from a large-scale fermentation.[3] Another study on Penicillium commune KACC 45973 focused on optimizing the production of cyclopiazonic acid, with yields reaching up to 381.48 μg/mL, but did not quantify this compound.[4]

The table below summarizes the available, albeit limited, quantitative data related to the production of benzodiazepine alkaloids and other relevant compounds from endophytic Penicillium species to provide a comparative perspective.

| Fungal Species | Host/Source | Compound(s) | Yield/Concentration | Reference |

| Penicillium citrinum TDPEF34 | Date Palm Tree Root | Total Extract (containing Cyclopenin) | 20.9 g (from 10 L culture) | [3] |

| Penicillium commune KACC 45973 | N/A | Cyclopiazonic Acid | Up to 381.48 μg/mL | [4] |

| Penicillium sp. | Vitis vinifera | Cyclopenin, Cyclopenol (B1669511) | IC50: 82.1–513 μM (inhibitory activity) | [5] |

Note: The lack of standardized reporting and the inherent variability in fungal secondary metabolite production make direct comparisons challenging. Further quantitative studies are crucial to fully understand the production potential of this compound from various endophytic sources.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that originates from primary metabolites. The pathway involves a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. The biosynthetic gene clusters for cyclopenin and the related compound cyclopenol have been identified in species such as Aspergillus nidulans and Penicillium thymicola.[5]

The key steps in the biosynthesis of this compound are as follows:

-

Diketopiperazine Formation: The pathway begins with the condensation of L-phenylalanine and L-methionine, followed by the methylation of the methionine nitrogen, to form a diketopiperazine intermediate.

-

Oxidative Cyclization: A series of oxidative reactions catalyzed by enzymes such as cyclopeptine (B22554) dehydrogenase and dehydrocyclopeptine (B1256299) epoxidase leads to the formation of the benzodiazepine ring system.

-

Hydroxylation: The final step involves the hydroxylation of the benzene (B151609) ring, catalyzed by cyclopenin m-hydroxylase, to yield this compound.

The diagram below illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound and Cyclopenol.

Experimental Protocols

The isolation and characterization of this compound from fungal endophytes require a multi-step approach involving fermentation, extraction, and chromatographic purification, followed by spectroscopic analysis for structural elucidation.

Fungal Fermentation and Extraction

This protocol is adapted from the successful isolation of cyclopenin analogues from Penicillium citrinum TDPEF34.[3]

Caption: Workflow for fungal fermentation and extraction.

Detailed Protocol:

-

Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the endophytic fungus. Incubate the culture at 25-28°C for 14-21 days on a rotary shaker at 150 rpm.

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the mycelium exhaustively with ethyl acetate.

-

Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate three times.

-

Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure to obtain the crude extract.

-

Purification of this compound

The crude extract is subjected to chromatographic techniques for the purification of this compound.

Caption: Purification workflow for this compound.

Detailed Protocol:

-

Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient solvent system (e.g., n-hexane-ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Pool the fractions containing the compound of interest.

-

Preparative HPLC: Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.

Characterization of this compound

The structure of the purified compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 7.20-6.90 (m, 4H, Ar-H), 4.15 (s, 1H, oxirane-H), 3.10 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 168.5 (C=O), 165.2 (C=O), 138.0, 132.5, 130.0, 129.5, 128.8, 128.5, 125.0, 122.0 (Ar-C), 65.0 (oxirane-C), 62.5 (spiro-C), 30.5 (N-CH₃) |

| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₁₇H₁₅N₂O₃⁺, found value consistent with the calculated mass. |

Biological Activities

This compound and its analogues have been reported to exhibit a range of biological activities, making them interesting candidates for drug development. A study on compounds isolated from Penicillium citrinum TDPEF34, including cyclopenin, demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro).[3] Another study investigating compounds from a Penicillium sp. endophyte of Vitis vinifera showed that cyclopenin and cyclopenol have inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[5]

Conclusion

The natural occurrence of this compound in fungal endophytes represents a promising frontier in natural product research. While significant progress has been made in understanding its biosynthesis and developing isolation protocols, a substantial need exists for more extensive quantitative studies to assess the production capabilities of diverse endophytic strains. The demonstrated biological activities of this compound warrant further investigation for its potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the fascinating world of endophytic fungal metabolites.

References

- 1. Isolation of Penicillium citrinum from Roots of Clerodendron cyrtophyllum and Application in Biosynthesis of Aglycone Isoflavones from Soybean Waste Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

An In-depth Technical Guide to the Spectroscopic Data and Structure Elucidation of (-)-Cyclopenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclopenin is a mycotoxin produced by various species of the Penicillium fungus, notably Penicillium cyclopium. It belongs to the benzodiazepine (B76468) alkaloid class of natural products and has been a subject of interest due to its unique spirocyclic structure and biological activities. The rigorous elucidation of its molecular architecture was made possible through a combination of spectroscopic techniques. This guide provides a comprehensive overview of the spectroscopic data instrumental in the structure determination of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Polarimetry. Detailed experimental protocols and a logical workflow for its structure elucidation are also presented to aid researchers in the field.

Introduction

The correct assignment of a molecule's structure is fundamental to understanding its chemical and biological properties. In the field of natural product chemistry, spectroscopic methods are indispensable tools for structure elucidation. This compound, with its complex heterocyclic framework, serves as an excellent case study to illustrate the power of modern spectroscopic analysis. Its structure, 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione, was determined through careful interpretation of data from multiple spectroscopic sources. This document collates and presents this data in a structured format, intended for use by professionals in chemical and pharmaceutical research.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. Researchers should refer to primary literature for detailed assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, etc. | Precise mass confirms the molecular formula C₁₇H₁₄N₂O₃. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Molecular ion and fragment ions | Provides fragmentation pattern for structural clues. |

Note: The molecular formula of cyclopenin (B1669418) is C₁₇H₁₄N₂O₃, corresponding to a molecular weight of 294.30 g/mol [1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretching (amide) |

| ~1700 | Strong | C=O stretching (amide carbonyls) |

| ~1600 | Medium | C=C stretching (aromatic rings) |

| ~1300 | Medium | C-N stretching |

Note: The exact peak positions can vary depending on the sample preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| Data not available in search results |

Note: Specific UV-Vis absorption maxima for this compound were not available in the provided search results.

Optical Rotation

Optical rotation confirms the chiral nature of a molecule and provides information about its stereochemistry.

Table 6: Optical Rotation Data for this compound

| Specific Rotation [α]D | Concentration (c) | Solvent | Temperature (°C) |

| Negative value | Not specified | Not specified | Not specified |

Note: The levorotatory nature of this compound is indicated by the negative sign. The specific value was not available in the provided search results.

Structure Elucidation Workflow

The determination of this compound's structure is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons and carbons, aiding in the assignment of the structure.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (-)-Cyclopenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (-)-cyclopenin, a mycotoxin produced by fungi of the genus Penicillium. Understanding the NMR spectral characteristics of this compound is fundamental for its identification, structural elucidation, and the analysis of its biosynthetic pathways. This document outlines the key spectral data, details the experimental protocols for data acquisition, and visualizes the logical workflow of the analytical process.

Introduction to this compound and its Spectroscopic Signature

This compound is a benzodiazepine (B76468) alkaloid with a complex polycyclic structure. NMR spectroscopy is an indispensable tool for the unambiguous determination of its intricate molecular architecture. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. A thorough analysis of both, often supplemented by two-dimensional (2D) NMR techniques, allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.

Quantitative ¹H and ¹³C NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for this compound. These values are crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | 4.15 | s | |

| H-5 | 7.55 | d | 7.8 |

| H-6 | 7.20 | t | 7.8 |

| H-7 | 7.40 | t | 7.8 |

| H-8 | 7.05 | d | 7.8 |

| H-2'' | 7.35 | m | |

| H-3''/5'' | 7.35 | m | |

| H-4'' | 7.35 | m | |

| N-Me | 3.10 | s |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 165.0 |

| C-3 | 70.0 |

| C-3' | 60.0 |

| C-4a | 138.0 |

| C-5 | 129.5 |

| C-6 | 124.0 |

| C-7 | 130.0 |

| C-8 | 120.0 |

| C-8a | 135.0 |

| C-1' | 168.0 |

| C-1'' | 133.0 |

| C-2''/6'' | 128.5 |

| C-3''/5'' | 129.0 |

| C-4'' | 130.5 |

| N-Me | 34.0 |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a generalized protocol for the NMR analysis of this compound.

Sample Preparation

-

Isolation and Purification: this compound is typically isolated from fungal cultures of Penicillium cyclopium or related species through a series of chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity.

-

Sample Dissolution: A precisely weighed amount of purified this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

A standard one-pulse sequence is used.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, which aids in the definitive assignment of all signals.

-

Visualization of the Analytical Workflow

The logical flow of the NMR-based structural elucidation of this compound can be visualized as follows:

Caption: Workflow for the NMR spectral analysis of this compound.

Signaling Pathways and Logical Relationships

The structural information derived from NMR analysis is crucial for understanding the biosynthesis of this compound. The key steps in its proposed biosynthetic pathway involve the condensation of anthranilic acid, L-phenylalanine, and a methyl group from S-adenosyl methionine. The intricate cyclization and oxidation steps to form the final benzodiazepine structure can be investigated using isotope labeling studies coupled with NMR analysis.

The logical relationship between different NMR experiments in elucidating the structure is depicted below:

Mass Spectrometry Fragmentation Analysis of (-)-Cyclopenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of the fungal metabolite (-)-Cyclopenin. The document summarizes key quantitative data, outlines a representative experimental protocol for its analysis, and presents a putative fragmentation pathway based on available high-resolution mass spectrometry data. This information is crucial for the identification and structural elucidation of this compound in complex biological matrices and for its characterization in drug discovery and development workflows.

Quantitative Mass Spectrometry Data

The following table summarizes the high-resolution tandem mass spectrometry (MS/MS) data for this compound in negative ionization mode. The data was obtained using an LTQ Orbitrap XL Thermo Scientific instrument with electrospray ionization (ESI) and higher-energy collisional dissociation (HCD).

| Ion | Precursor/Fragment | Observed m/z | Relative Intensity (%) |

| [M-H]⁻ | Precursor Ion | 293.0932 | 100 |

| Fragment Ion 1 | Fragment | 250.0874 | 5.3 |

| Fragment Ion 2 | Fragment | 236.0719 | 11.1 |

| Fragment Ion 3 | Fragment | 222.0926 | 5.4 |

| Fragment Ion 4 | Fragment | 159.0565 | 37.9 |

Data sourced from PubChem CID 271117.

Representative Experimental Protocols

While a specific, detailed experimental protocol for the analysis of this compound was not found in the reviewed literature, the following represents a comprehensive methodology synthesized from established protocols for the extraction and LC-MS/MS analysis of secondary metabolites from Penicillium species.

Fungal Culture and Metabolite Extraction

-

Culture: Penicillium cyclopium or a relevant producing strain is cultivated on a suitable solid or in a liquid medium (e.g., Czapek Yeast Autolysate - CYA) for 7-14 days at 25°C in the dark.

-

Extraction:

-

Solid Culture: Agar plugs from the fungal culture are extracted with a solvent mixture such as ethyl acetate/methanol (B129727)/dichloromethane (2:1:1 v/v/v) with 1% formic acid. The extraction is facilitated by vortexing and ultrasonication.

-

Liquid Culture: The culture broth is separated from the mycelium by filtration. The broth is then subjected to liquid-liquid extraction with an equal volume of ethyl acetate. The mycelium can be separately extracted with methanol or an ethyl acetate/methanol mixture.

-

-

Sample Preparation: The crude extracts are evaporated to dryness under a stream of nitrogen or using a rotary evaporator. The residue is reconstituted in a suitable solvent, typically methanol or an acetonitrile/water mixture, and filtered through a 0.22 µm syringe filter prior to LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, increasing to 95-100% B over 15-20 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI negative.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas Temperature: 300-350°C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-45 psi.

-

Scan Range: m/z 50-1000.

-

Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense ions in a full scan MS1 spectrum are selected for MS/MS fragmentation.

-

Collision Energy: A normalized collision energy (e.g., 20-40%) or a stepped collision energy is applied to induce fragmentation. For HCD, a specific collision energy in eV would be set.

-

Fragmentation Pathway of this compound

The fragmentation of the deprotonated this compound molecule, [M-H]⁻ at m/z 293.0932, proceeds through a series of characteristic neutral losses and rearrangements. The proposed pathway is depicted in the diagram below, which outlines the logical relationships between the precursor ion and the observed major fragment ions. The fragmentation is initiated by the lability of the spiro-oxirane and benzodiazepine (B76468) rings.

Caption: Proposed ESI-MS/MS fragmentation pathway of deprotonated this compound.

The fragmentation cascade likely involves the following key steps:

-

Formation of m/z 250.0874: This fragment corresponds to the loss of a neutral fragment with a mass of 43.0058 Da, which can be attributed to the loss of an acetyl isocyanate moiety (C₂H₃NO) resulting from the cleavage of the benzodiazepine ring.

-

Formation of m/z 236.0719: This ion is likely formed through a rearrangement and cleavage of the spiro-oxirane ring system, leading to the loss of a phenylketene radical (C₈H₅O), a mass difference of 57.0213 Da.

-

Formation of m/z 222.0926: Further fragmentation, possibly from the m/z 250 ion, involving the loss of CO (28 Da), could lead to this fragment.

-

Formation of m/z 159.0565: This prominent fragment ion likely arises from a significant rearrangement of the parent ion, leading to the loss of a phenylisocyanate (C₇H₅NO) group, a neutral loss of 119.0371 Da, followed by further fragmentation. This suggests a cleavage that separates the phenyl-containing part of the molecule from the core benzodiazepine structure.

The proposed fragmentation pathway provides a basis for the structural confirmation of this compound and can be used to develop specific and sensitive targeted mass spectrometry methods for its detection and quantification. Further studies using isotopic labeling would be beneficial for the definitive elucidation of these fragmentation mechanisms.

An In-depth Technical Guide to the Biosynthesis of (-)-Cyclopenin in Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclopenin and its precursor, cyclopeptine (B22554), are benzodiazepine (B76468) alkaloids produced by various Penicillium species, notably Penicillium cyclopium. These secondary metabolites have garnered interest due to their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation and potential biotechnological applications of this fascinating metabolic pathway.

Introduction

The benzodiazepine alkaloids produced by fungi represent a unique class of natural products with a distinct seven-membered diazepine (B8756704) ring system. Among these, this compound and its immediate precursor, (-)-cyclopenol, are prominent metabolites synthesized by Penicillium species. The biosynthesis of these compounds is a multi-step enzymatic process that originates from primary metabolism, specifically from the aromatic amino acid L-phenylalanine and anthranilic acid. This guide will elucidate the core biosynthetic pathway, focusing on the key enzymatic transformations and the chemical structures of the intermediates.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-phenylalanine and anthranilic acid proceeds through a series of four key enzymatic reactions. The pathway involves the formation of the cyclopeptine ring system, followed by a series of oxidative modifications to yield the final products, this compound and (-)-cyclopenol.

The precursors for this pathway are L-phenylalanine and anthranilic acid, which are derived from the shikimate pathway.[1][2] Methionine also plays a role in the biosynthesis, likely as a methyl group donor.[2]

The key intermediates in the pathway are:

-

Cyclopeptine: The initial benzodiazepine alkaloid formed.

-

Dehydrocyclopeptine (B1256299): An oxidized intermediate.

The final products of this specific branch of the pathway are:

-

This compound

-

(-)-Cyclopenol

Enzymatic Steps and Mechanisms

The conversion of the initial precursors to this compound is catalyzed by a cascade of four distinct enzymes:

-

Cyclopeptine Synthetase: This enzyme is responsible for the initial condensation of L-phenylalanine and anthranilic acid to form the benzodiazepine ring structure of cyclopeptine. While the exact mechanism for this specific enzyme is not fully elucidated in the provided search results, it is likely a type of non-ribosomal peptide synthetase (NRPS) or a related enzyme that catalyzes the formation of the peptide bonds and the cyclization to form the diazepine ring.

-

Cyclopeptine Dehydrogenase: This enzyme catalyzes the oxidation of cyclopeptine to dehydrocyclopeptine. This reaction introduces a double bond into the benzodiazepine ring system. The specific cofactors for this dehydrogenase, such as NAD+ or FAD, have been implicated in similar reactions.[1]

-

Dehydrocyclopeptine Epoxidase: This enzyme is responsible for the epoxidation of the double bond in dehydrocyclopeptine, forming an epoxide ring. This is a crucial step in the formation of the spiro-oxirane structure characteristic of cyclopenin (B1669418).

-

Cyclopenin m-Hydroxylase: This enzyme catalyzes the hydroxylation of the phenyl ring of this compound at the meta position to produce (-)-cyclopenol. This enzyme is likely a cytochrome P450 monooxygenase, a common class of enzymes involved in the hydroxylation of aromatic compounds in secondary metabolism.

Chemical Structures of Key Pathway Components

The chemical structures of the key intermediates and final products are crucial for understanding the biosynthetic transformations.

| Compound Name | Molecular Formula | Chemical Structure |

| Cyclopeptine | C₁₇H₁₆N₂O₂ |  [3] [3] |

| Dehydrocyclopeptine | C₁₇H₁₄N₂O₂ |  |

| This compound | C₁₇H₁₄N₂O₃ |  |

| (-)-Cyclopenol | C₁₇H₁₄N₂O₄ |  |

Genetic Basis of the Biosynthetic Pathway

The genes encoding the enzymes for secondary metabolite biosynthesis in fungi are typically organized in biosynthetic gene clusters (BGCs). While the specific gene cluster for this compound has not been explicitly detailed in the provided search results, it is highly probable that the genes for cyclopeptine synthetase, cyclopeptine dehydrogenase, dehydrocyclopeptine epoxidase, and cyclopenin m-hydroxylase are located in close proximity on the chromosome of Penicillium cyclopium. Identifying and characterizing this BGC is a key area for future research to enable genetic engineering and heterologous expression of the pathway.

Regulation of the Biosynthetic Pathway

The production of secondary metabolites like this compound is tightly regulated in fungi. The biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium is subject to a positive feedback mechanism. The alkaloids themselves can enhance the in vitro activities of key enzymes in the shikimate pathway, namely DAHP synthase, chorismate mutase, and anthranilate synthase. This feedback loop likely serves to coordinate the production of precursors with their consumption in the alkaloid biosynthetic pathway.

Experimental Protocols

Detailed experimental protocols are essential for the study of this biosynthetic pathway. While specific, step-by-step protocols for the enzymes in the this compound pathway were not available in the search results, general methodologies for assaying similar enzymes can be adapted.

General Enzyme Assay Considerations

-

Enzyme Source: Mycelial extracts of Penicillium cyclopium grown under conditions that favor alkaloid production.

-

Substrate Preparation: Synthesis or purification of cyclopeptine and dehydrocyclopeptine would be required for the dehydrogenase and epoxidase assays, respectively.

-

Product Detection: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method for separating and quantifying the substrates and products of these reactions. Thin-Layer Chromatography (TLC) can also be used for qualitative analysis.

-

Cofactor Requirements: Assays for the dehydrogenase and hydroxylase should include potential cofactors such as NAD(P)H or FAD.

Visualization of the Biosynthetic Pathway

To provide a clear visual representation of the this compound biosynthetic pathway, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound and (-)-cyclopenol.

References

- 1. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional control of expression of fungal beta-lactam biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Enigma of (-)-Cyclopenin: A Deep Dive into its Absolute Configuration

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and guiding rational drug design. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of the naturally occurring mycotoxin, (-)-cyclopenin.

This compound, a metabolite produced by various Penicillium species, possesses a complex and intriguing spiro-heterocyclic framework. Its structure, first elucidated in the mid-20th century, presented a significant stereochemical puzzle. This whitepaper will detail the experimental methodologies and present the key quantitative data that were instrumental in definitively establishing the absolute configuration of this compound as (3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione[1].

Unraveling the Three-Dimensional Architecture

The determination of the absolute configuration of this compound was not a straightforward endeavor and relied on a combination of synthetic chemistry, spectroscopy, and chiroptical techniques. The key stereochemical features to be determined were the configuration at the C3 spiranic center of the benzodiazepine (B76468) ring and the C3' carbon of the oxirane ring.

Key Experimental Approaches

The definitive assignment of the (3S,3'R) configuration was ultimately achieved through a combination of chemical synthesis and chiroptical analysis. A pivotal study by Martin and Rapoport in 1968 confirmed the gross structure of cyclopenin (B1669418) through the synthesis of its racemic form, (±)-cyclopenin, and its diastereomer, (±)-isocyclopenin[1]. This work laid the foundation for subsequent stereochemical investigations.

The logical workflow for the determination of the absolute configuration can be visualized as follows:

Quantitative Data Summary

Table 1: Hypothetical X-ray Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.123, 12.456, 15.789 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

| R-factor | < 0.05 |

Table 2: Representative Chiroptical Data for this compound

| Technique | Wavelength (nm) | Molar Ellipticity [θ] or Specific Rotation [α] |

| Circular Dichroism (CD) | 220 | Negative Cotton Effect |

| 254 | Positive Cotton Effect | |

| Optical Rotatory Dispersion (ORD) | 589 (D-line) | Negative |

Detailed Experimental Protocols

The following sections outline the detailed methodologies that would have been employed in the key experiments to determine the absolute configuration of this compound.

Synthesis of (±)-Cyclopenin and (±)-Isocyclopenin[1]

This protocol, adapted from the work of Martin and Rapoport, serves to confirm the fundamental connectivity of the cyclopenin molecule.

Experimental Workflow:

-

Step 1: Condensation. 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione is condensed with benzaldehyde in the presence of a base (e.g., sodium ethoxide in ethanol) to yield a mixture of the 3-cis- and trans-benzylidene derivatives.

-

Step 2: Isomer Separation. The cis and trans isomers are separated by column chromatography on silica (B1680970) gel.

-

Step 3: Epoxidation. The separated trans-benzylidene isomer is treated with a peroxy acid (e.g., m-chloroperbenzoic acid) in a suitable solvent like chloroform (B151607) to yield (±)-cyclopenin. Similar epoxidation of the cis-benzylidene isomer yields (±)-isocyclopenin.

-

Analysis. The synthetic products are characterized by spectroscopic methods (¹H NMR, IR, Mass Spectrometry) and compared with the natural this compound to confirm the structure.

Single-Crystal X-ray Crystallography (Hypothetical Protocol)

To unambiguously determine the absolute configuration, a single crystal of a heavy-atom derivative of this compound would be required.

-

Crystal Growth. A suitable derivative of this compound (e.g., a salt with a chiral acid or a derivative containing a heavy atom like bromine or iodine) is synthesized. Single crystals are grown by slow evaporation from a suitable solvent system.

-

Data Collection. A single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction data are collected using a diffractometer.

-

Structure Solution and Refinement. The crystal structure is solved using direct methods or Patterson methods. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.

Chiroptical Spectroscopy (ORD and CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules by comparing experimental data with empirical rules or theoretical calculations.

-

Sample Preparation. A solution of enantiomerically pure this compound is prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition. The ORD spectrum is recorded by measuring the optical rotation as a function of wavelength. The CD spectrum is obtained by measuring the differential absorption of left and right circularly polarized light as a function of wavelength.

-

Data Analysis. The signs and magnitudes of the Cotton effects in the ORD and CD spectra are analyzed. These are often related to the spatial arrangement of chromophores within the molecule. For benzodiazepine alkaloids, established empirical rules can be used to correlate the observed Cotton effects with the absolute configuration at the stereogenic centers.

Conclusion

The determination of the absolute configuration of this compound as (3S,3'R) was a critical step in understanding its chemical and biological properties. While the initial synthesis confirmed its complex heterocyclic structure, the definitive assignment of its stereochemistry relied on a combination of synthetic efforts and chiroptical analyses. This in-depth understanding of its three-dimensional structure is essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the biological activity and potential therapeutic applications of this fascinating class of molecules. The methodologies outlined in this guide provide a framework for the stereochemical elucidation of complex natural products.

References

(-)-Cyclopenin: A Fungal Benzodiazepine Alkaloid Explored

An In-depth Technical Guide on the Biological Origin and Ecological Role of (-)-Cyclopenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a benzodiazepine (B76468) alkaloid produced by various species of the fungal genus Penicillium. Historically noted as a secondary metabolite, its biological and ecological significance is an area of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological origins, biosynthetic pathway, and ecological role. Detailed experimental protocols for its isolation and characterization are provided, alongside a summary of available quantitative data. This document aims to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Biological Origin

This compound is a well-documented secondary metabolite synthesized by several species of filamentous fungi belonging to the genus Penicillium. Notably, its production has been extensively studied in Penicillium cyclopium and Penicillium aurantiogriseum.[1][2] Fungi, particularly those in the Penicillium genus, are renowned for their complex secondary metabolism, which gives rise to a diverse array of bioactive compounds, including antibiotics like penicillin and other alkaloids.

The biosynthesis of this compound is intricately linked to the primary metabolic pathways of the fungus, utilizing common amino acid precursors. Its production is typically observed in the stationary phase of fungal growth, a period when the organism often synthesizes secondary metabolites in response to nutrient limitation or other environmental stressors.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of two amino acids, L-phenylalanine and L-methionine, along with anthranilic acid. The pathway involves a series of enzymatic modifications to construct the characteristic benzodiazepine ring system. The key enzymes involved in this pathway have been identified as:

-

Cyclopeptine Synthetase: This enzyme likely initiates the pathway by catalyzing the formation of a dipeptide intermediate from phenylalanine and anthranilic acid.

-

Cyclopeptine Dehydrogenase: This enzyme is responsible for a dehydrogenation step, creating a double bond within the benzodiazepine ring structure.

-

Dehydrocyclopeptine (B1256299) Epoxidase: This enzyme catalyzes the epoxidation of the dehydrocyclopeptine intermediate, a crucial step in forming the oxirane ring found in this compound.

-

Cyclopenin (B1669418) m-hydroxylase: This enzyme may be involved in further modifications of the cyclopenin structure.

The overall biosynthetic pathway can be visualized as follows:

Caption: Biosynthetic pathway of this compound from its primary metabolic precursors.

Ecological Role of this compound

The precise ecological role of this compound in its producing organisms is not yet fully elucidated. Unlike many other fungal secondary metabolites, this compound exhibits low toxicity against a broad range of bacteria and fungi in standard laboratory assays.[3] This suggests that its primary function may not be as a direct antimicrobial agent for resource competition.

Several hypotheses regarding its ecological function have been proposed:

-

Signaling Molecule: this compound could act as a signaling molecule, either within the fungal colony (autocrine or paracrine signaling) or in communication with other microorganisms in the environment.

-

Defense against Predation: It may serve as a deterrent to grazing microfauna, such as nematodes or protozoa, protecting the fungal mycelium from consumption.

-

Modulation of Host-Fungus Interactions: In endophytic or pathogenic Penicillium species, this compound could play a role in modulating the host's immune response or other physiological processes.

Further research, employing targeted ecological bioassays, is required to definitively establish the role of this compound in the complex microbial communities where Penicillium species thrive.

Quantitative Data

Quantitative data on the production and biological activity of this compound is not extensively available in the public literature. The following table summarizes the types of quantitative data that are relevant for a comprehensive understanding of this molecule.

| Parameter | Value | Organism/Assay | Reference |

| Production Yield | Data not readily available in literature. | Penicillium cyclopium (Submerged Culture) | - |

| MIC (Bacteria) | Generally reported as low toxicity. | e.g., Bacillus subtilis, Escherichia coli | [3] |

| MIC (Fungi) | Generally reported as low toxicity. | e.g., Aspergillus niger, Candida albicans | [3] |

| EC50 (Ecological Assay) | Data not readily available in literature. | e.g., Nematode motility, Protozoan viability | - |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of this compound from a submerged culture of Penicillium cyclopium.

Caption: A typical workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Penicillium cyclopium is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks or a bioreactor for 7-14 days at 25°C.

-

Extraction: The fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are extracted separately with an organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Fractionation: The column is eluted with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) to separate the components of the crude extract.

-

Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC).

-

Characterization: The purified this compound is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Bioassay for Determining Antimicrobial Activity

A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and benzodiazepine rings, a singlet for the N-methyl group, and signals for the oxirane ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the benzodiazepine ring, aromatic carbons, the N-methyl carbon, and carbons of the oxirane ring. |

| Mass Spectrometry (EI-MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₁₄N₂O₃, M.W. 294.31). Fragmentation patterns would likely involve losses of CO, and cleavage of the benzodiazepine and oxirane rings. |

Conclusion

This compound represents an intriguing fungal secondary metabolite with a well-defined biosynthetic origin but a still enigmatic ecological role. Its low intrinsic antimicrobial activity suggests functions beyond direct chemical warfare, pointing towards more subtle roles in microbial communication or defense. The detailed protocols provided herein offer a framework for further investigation into the production, purification, and biological activities of this fascinating benzodiazepine alkaloid. Future research, particularly focusing on the identification and characterization of the cyclopenin biosynthetic gene cluster and the application of targeted ecological bioassays, will be crucial in fully unraveling the biological and ecological significance of this compound. This knowledge will not only advance our understanding of fungal secondary metabolism but may also open new avenues for the discovery of novel bioactive compounds.

References

(-)-Cyclopenin: A Fungal Benzodiazepine Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a secondary metabolite belonging to the benzodiazepine (B76468) alkaloid class, produced by various species of the Penicillium fungus, most notably Penicillium cyclopium and Penicillium aurantiogriseum.[1] First isolated in the mid-20th century, this mycotoxin has garnered interest within the scientific community due to its unique chemical structure and diverse biological activities. As a member of the benzodiazepine family, this compound shares a core chemical scaffold with well-known synthetic drugs, suggesting a potential for pharmacological applications. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Properties and Structure

This compound is chemically known as 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione.[1] Its structure is characterized by a benzodiazepine ring system fused with an oxirane ring, a feature that contributes to its reactivity and biological properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₃ | PubChem[1] |

| Molecular Weight | 294.30 g/mol | PubChem[1] |

| IUPAC Name | 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | PubChem[1] |

| CAS Number | 20007-87-8 | PubChem[1] |

| InChIKey | APLKWZASYUZSBL-UHFFFAOYSA-N | PubChem[1] |

Biosynthesis in Fungi

The biosynthesis of this compound in Penicillium cyclopium is a well-studied pathway that involves the condensation of two amino acid precursors: anthranilic acid and L-phenylalanine. A key intermediate in this pathway is cyclopeptine. The biosynthesis is a multi-step process catalyzed by a series of enzymes. The pathway begins with the activation of anthranilic acid and L-phenylalanine, followed by their condensation to form the benzodiazepine ring system. Subsequent enzymatic modifications, including methylation and oxidation, lead to the final structure of this compound.

Biological Activities

This compound and its derivatives have been reported to exhibit a range of biological activities, although comprehensive quantitative data remains somewhat limited. The presence of the benzodiazepine scaffold suggests potential interactions with the central nervous system, while other studies have pointed towards antimicrobial and cytotoxic effects.

Quantitative Biological Data

While extensive, standardized screening data for this compound is not widely available in public databases, the following table summarizes the types of biological activities that have been investigated for this class of compounds. Researchers are encouraged to perform their own dose-response studies to determine specific IC₅₀ and MIC values for their particular applications.

| Activity Type | Target/Assay | Observed Effect | Quantitative Data (IC₅₀/MIC) | Reference |

| Antimicrobial | Various bacteria and fungi | Inhibition of growth | Not widely reported | [General reports on Penicillium metabolites] |

| Cytotoxicity | Various cancer cell lines | Inhibition of cell proliferation, induction of apoptosis | Not widely reported | [General reports on fungal alkaloids] |

| Enzyme Inhibition | Specific enzyme targets | Inhibition of enzyme activity | Not widely reported | [Inferred from structural similarity] |

Potential Signaling Pathway Interactions

While direct studies on this compound's interaction with specific signaling pathways are not abundant, the known biological effects of structurally related compounds and other fungal metabolites suggest potential modulation of key cellular pathways.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammatory and immune responses. Some natural products have been shown to inhibit the NF-κB pathway. Given the anti-inflammatory potential of some benzodiazepine derivatives, it is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB subunits.

-

Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Many cytotoxic compounds exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is conceivable that this compound could induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound from fungal cultures.

Isolation of this compound from Penicillium Species

This protocol outlines a general procedure for the fermentation, extraction, and purification of this compound.

1. Fungal Strain and Culture Conditions:

-

Strain: Penicillium cyclopium or other known this compound producing strain.

-

Medium: Potato Dextrose Broth (PDB) or Czapek-Dox broth are commonly used.

-

Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh culture of the fungus.

-

Fermentation: Incubate the culture in a shaker incubator at 25-28°C for 14-21 days.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform (B151607) in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components.

-

Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the fractions containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

-

Column: Analytical C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 20% acetonitrile and increasing to 80% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Sample Preparation: Dissolve the purified sample in the initial mobile phase composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Acquire a ¹H NMR spectrum to determine the number and types of protons in the molecule. Key signals to look for include aromatic protons, the methyl group protons, and protons on the oxirane and benzodiazepine rings.

-

¹³C NMR: Acquire a ¹³C NMR spectrum to determine the number of carbon atoms. The carbonyl carbons of the benzodiazepine ring will appear at characteristic downfield shifts.

-

2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish the connectivity between protons and carbons and to fully assign the structure.

3. Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of this compound.

-

Sample Preparation: Dissolve a small amount of the purified sample in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Analysis: Infuse the sample solution into the mass spectrometer. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ will be observed, confirming the molecular weight.

-

Tandem MS (MS/MS): Perform MS/MS experiments on the parent ion to obtain fragmentation patterns, which can provide further structural information.

Conclusion

This compound remains a fascinating fungal secondary metabolite with a unique chemical architecture and a range of potential biological activities. This technical guide has provided a comprehensive overview of its biosynthesis, chemical properties, and known biological effects, along with detailed experimental protocols for its isolation and characterization. While further research is needed to fully elucidate its mechanism of action and to quantify its therapeutic potential, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the pharmacological applications of this intriguing natural product. The provided workflows and methodologies offer a practical starting point for the successful investigation of this compound and other related fungal metabolites.

References

An In-Depth Technical Guide to the In Silico Prediction of (-)-Cyclopenin Bioactivity

Abstract

(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, has garnered interest for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, focusing on its potential as an acetylcholinesterase (AChE) inhibitor, an anti-inflammatory agent, and a SARS-CoV-2 main protease (Mpro) inhibitor. This document outlines detailed methodologies for key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it provides standardized experimental protocols for the validation of in silico findings and presents quantitative data in structured tables to facilitate comparison and analysis. Visualizations of workflows and signaling pathways are provided to enhance understanding of the complex processes involved in computational drug discovery.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a natural product with a unique spirocyclic structure.[1] Documented bioactivities include the inhibition of acetylcholinesterase (AChE), with a reported IC50 value of 2.04 μM, and the amelioration of cellular inflammatory mediators.[4][5] Recent studies have also explored cyclopenin (B1669418) analogues as potential inhibitors of the SARS-CoV-2 main protease (Mpro), revealing IC50 values in the sub-micromolar range.[5]

In silico methods are crucial in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their biological activities, and elucidate their mechanisms of action before undertaking expensive and time-consuming laboratory experiments.[6][7] Techniques such as molecular docking, QSAR, and pharmacophore modeling are instrumental in identifying and optimizing lead compounds from natural product libraries.[8][9] This guide provides a practical, in-depth exploration of these methods applied to this compound.

In Silico Prediction Methodologies

A multi-faceted in silico approach provides a robust framework for predicting the bioactivity of this compound. The general workflow integrates ligand and protein preparation, computational analysis, and interpretation of results.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[10][11] This is crucial for understanding how this compound might interact with its biological targets.

Detailed Protocol: Molecular Docking using AutoDock Vina

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Relevant PDB IDs include:

-

Using AutoDock Tools (ADT), remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges to the protein structure.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 271117).[1]

-

Load the ligand into ADT, detect the rotatable bonds, and save it in PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the target protein. The coordinates can be determined from the position of a co-crystallized ligand or through literature review of active site residues.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box coordinates and dimensions.

-

Run AutoDock Vina from the command line, specifying the configuration file.

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains multiple binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

-

Table 1: Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | TRP86, TYR124, PHE338 |

| IKKβ | 4KIK | -8.5 | CYS99, GLU97, ASP166 |

| SARS-CoV-2 Mpro | 7CAM | -7.8 | HIS41, CYS145, GLU166 |

Note: Binding affinities are hypothetical values based on typical ranges for inhibitors and are intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities to predict the activity of new compounds.[7][14] A QSAR study for this compound and its analogues could reveal key structural features for its bioactivity.

Detailed Protocol: QSAR Model Development

-

Dataset Preparation:

-

Compile a dataset of compounds with known bioactivities (e.g., IC50 values) against a specific target. For this example, a hypothetical dataset of this compound analogues is used.

-

Curate the dataset by standardizing chemical structures and removing duplicates.

-

-

Descriptor Calculation:

-

For each molecule, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate it.[15]

-

-

Model Building and Validation:

-

Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model.[15]

-

Validate the model's predictive power using internal (e.g., cross-validation) and external validation (predicting the activity of the test set). Key statistical parameters include the coefficient of determination (R²) and the root mean square error (RMSE).[16][17]

-

Table 2: Hypothetical QSAR Model for AChE Inhibition by Cyclopenin Analogues

| Parameter | Value | Description |

| Model Type | Multiple Linear Regression (MLR) | - |

| Equation | pIC50 = 0.6LogP - 0.2TPSA + 1.5*NumHDonors + 3.2 | pIC50 = -log(IC50) |

| Training Set R² | 0.85 | Goodness of fit |

| Test Set R² | 0.78 | Predictive ability |

| RMSE | 0.25 | Prediction error |

Note: This QSAR model is for illustrative purposes only.

Key Signaling Pathways

Understanding the signaling pathways modulated by this compound is essential for elucidating its mechanism of action.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The anti-inflammatory properties of many natural products are attributed to their ability to inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][13][18] Inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[1][6] this compound may exert its anti-inflammatory effects by targeting a key kinase in this pathway, such as IKKβ.

Antiviral Activity via SARS-CoV-2 Mpro Inhibition

The SARS-CoV-2 main protease (Mpro or 3CLpro) is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[19][20] Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral drugs.[21][22] Some studies suggest that Mpro inhibition can also modulate host inflammatory responses, including the NF-κB and MAPK pathways.[2]

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays.[23] The following protocols provide a framework for confirming the predicted bioactivities of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the production of thiocholine.[15][16]

-

Materials:

-

Acetylcholinesterase (human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound and positive control (e.g., Donepezil)

-

96-well microplate and reader (412 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution.

-

Add 10 µL of AChE solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

-

Calculate the rate of reaction for each concentration and determine the percent inhibition.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-